4-Amino-3,5-dibromoacetanilide
Overview
Description
Scientific Research Applications
Bioassay and Carcinogenicity Studies
- 4-Amino-3,5-dibromoacetanilide has been involved in bioassay studies for carcinogenicity. An example is a study on 3-amino-4-ethoxyacetanilide, which tested its carcinogenic potential using Fischer 344 rats and B6C3F1 mice. This research contributes to understanding the potential health risks of similar compounds (National Cancer Institute carcinogenesis technical report series, 1978).
Corrosion Inhibition
- Compounds related to 4-Amino-3,5-dibromoacetanilide have been investigated for their role in corrosion inhibition. For instance, 3,5-disubstituted-4-amino-1,2,4-triazoles were studied for their effectiveness in preventing mild steel corrosion in acidic mediums. This research highlights its potential application in materials science and engineering (Journal of Molecular Liquids, 2016).
Pharmacological Potential
- The pharmacological potential of derivatives of 4-amino-1,2,4-triazoles, like 4-Amino-3,5-dibromoacetanilide, has been explored. Studies have synthesized and evaluated these compounds for their potential action on the CNS and their antitumor activity. This indicates the compound's relevance in medicinal chemistry and drug development (Pharmaceutical Chemistry Journal, 2017).
Synthesis and Characterization
- Research has been conducted on synthesizing and characterizing compounds related to 4-Amino-3,5-dibromoacetanilide, particularly in the context of developing potent antimicrobial agents. This indicates its utility in the field of microbiology and infectious diseases (International Letters of Chemistry, Physics and Astronomy, 2013).
Metabolic and Toxicity Studies
- Metabolism and toxicity studies involving analogs of 4-Amino-3,5-dibromoacetanilide have been a subject of interest. These studies contribute to a better understanding of the biological interactions and safety profile of such compounds, which is crucial for both environmental and pharmaceutical contexts (Xenobiotica, 2002).
Antimicrobial and Anticancer Research
- The synthesis and evaluation of derivatives of 4-Amino-3,5-dibromoacetanilide for antimicrobial and anticancer activities have been a significant focus. This demonstrates the compound's importance in the development of new therapeutic agents (Zeitschrift für Naturforschung B, 2008).
properties
IUPAC Name |
N-(4-amino-3,5-dibromophenyl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2N2O/c1-4(13)12-5-2-6(9)8(11)7(10)3-5/h2-3H,11H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQSCEJIANBZEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C(=C1)Br)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70233464 | |
Record name | 4-Amino-3,5-dibromoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-3,5-dibromophenyl)acetamide | |
CAS RN |
84483-30-7 | |
Record name | 4-Amino-3,5-dibromoacetanilide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084483307 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Amino-3,5-dibromoacetanilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70233464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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